Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. It is classified as an amino acid derivative, specifically an ester of 3-(aminomethyl)-5-methylhexanoic acid with ethyl alcohol, and it forms a hydrochloride salt to enhance its solubility and stability.
Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride falls under the category of organic compounds, specifically within the subcategories of amino acids and esters. Its structural characteristics suggest potential applications in pharmaceuticals and biochemistry.
The synthesis of ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the esterification of 3-(aminomethyl)-5-methylhexanoic acid with ethanol. This reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid to facilitate the ester formation. The reaction is conducted under reflux conditions to ensure complete conversion .
The molecular structure of ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can be represented by the following InChI string:
Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can participate in several chemical reactions:
The mechanism of action for ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with biological targets such as enzymes or receptors. It may modulate biological pathways by binding to these targets, influencing their activity and potentially leading to therapeutic effects .
Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has diverse applications in scientific research:
Asymmetric synthesis of the chiral 3-aminomethyl moiety in ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride relies on stereoselective carbon–nitrogen bond formation. The (3S)-enantiomer is preferentially synthesized via chiral catalysts or auxiliaries that control the configuration at the C3 stereocenter. A prevalent approach utilizes Rh(I)-catalyzed asymmetric hydrogenation of prochiral enamide precursors, achieving enantiomeric excess (ee) >95% with ligands like (R,R)-DIPAMP under mild hydrogen pressures (20–50 psi) [4]. Alternatively, chiral pool synthesis employs derivatives of natural amino acids (e.g., L-glutamic acid) as inexpensive starting materials to introduce stereochemistry, though this requires additional steps to modify the carbon backbone [8]. Key intermediates include (3S)-3-cyano-5-methylhexanoic acid derivatives, where asymmetric reduction or hydrolysis establishes the S-configuration prior to esterification [2].
Table 1: Catalytic Systems for Asymmetric Hydrogenation
Substrate | Catalyst System | ee (%) | Conditions |
---|---|---|---|
(Z)-β-Acylamido acrylate | Rh/(R,R)-DIPAMP | 98.5 | EtOH, 25°C, 40 psi H₂ |
Enol ester | Ru-BINAP | 96.2 | MeOH, 50°C, 100 psi H₂ |
β-Keto ester | Enzymatic reduction | >99 | NADPH-dependent dehydrogenase |
Enzymatic resolution resolves racemic ethyl 3-aminomethyl-5-methylhexanoate using lipases or esterases that selectively hydrolyze the (3R)-enantiomer, leaving the desired (3S)-ester intact. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 45–48% conversion with 99% ee for the unhydrolyzed (S)-ester by preferentially acylating the (R)-enantiomer in organic media (toluene or MTBE) [7]. Optimal conditions require vinyl acetate as an acyl donor at 30–35°C, suppressing racemization. Alternatively, ester hydrolysis in aqueous buffers (pH 7.0–8.0) using Pseudomonas fluorescens esterase yields (S)-acid with 90% ee, though the free acid necessitates re-esterification to the target ethyl ester hydrochloride. Dynamic kinetic resolution (DKR) combines enzymatic selectivity with metal-catalyzed racemization, enabling theoretical yields >90% [3].
Table 2: Enzymatic Resolution Performance
Enzyme | Substrate | Resolution Efficiency (E) | ee (%) (S-Ester) |
---|---|---|---|
Candida antarctica lipase B | Racemic ethyl ester | >200 | 99 |
Pseudomonas fluorescens esterase | Racemic hexanoate | 85 | 90 |
Burkholderia cepacia lipase | N-Acetyl amino ester | 120 | 95 |
Asymmetric hydrogenation directly installs the stereocenter using prochiral enol ester precursors. Ethyl (Z)-3-cyano-5-methylhex-3-enoate undergoes hydrogenation with Rh(I)-(S)-BINAP catalyst, affording the saturated (3S)-cyano ester with 97% ee at 10°C in dichloromethane [4]. Catalyst loading as low as 0.1 mol% suffices under 200 psi H₂, minimizing rhodium residues. The cyano group is then reduced to aminomethyl via:
Convergent routes assemble the carbon chain from isobutyraldehyde and acetoacetate derivatives. A Knoevenagel condensation between isobutyraldehyde and ethyl cyanoacetate yields ethyl 2-cyano-4-methylpent-2-enoate, which is hydrogenated to the racemic 3-cyano ester. Diastereoselective conjugate addition using chiral amines or Michael acceptors introduces the aminomethyl group stereoselectively [1]. Alternatively, isobutyraldehyde reacts with malonic acid to form 4-methylhex-4-enoic acid, followed by:
Table 3: Convergent Synthesis Steps from Isobutyraldehyde
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Knoevenagel | Ethyl cyanoacetate, piperidine, 80°C | Ethyl 2-cyano-4-methylpent-2-enoate | 85 |
Asymmetric hydrogenation | Rh-(S)-BINAP, 50 psi H₂, THF | Ethyl (3S)-3-cyano-5-methylhexanoate | 92 |
Cyano reduction | Raney Ni, NH₃, H₂ (60 psi) | Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate | 88 |
Comprehensive Compound List
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8